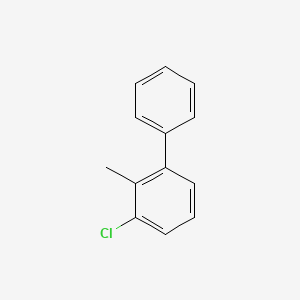

3-Chlor-2-methylbiphenyl

Übersicht

Beschreibung

3-Chloro-2-methylbiphenyl is a useful research compound. Its molecular formula is C13H11Cl and its molecular weight is 202.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-2-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Industrielle Synthese von Pyrethroid-Insektiziden

3-Chlor-2-methylbiphenyl ist ein Zwischenprodukt für die Synthese von Pyrethroid-Insektiziden aus 2,6-Dichlortoluol . Diese Synthese wird durch die Anwendung einer Kreuzkupplungsreaktion von Aryl-Grignard-Reagenzien mit Arylhalogeniden erreicht, katalysiert durch nicht-ligiertes Nickel(II)-chlorid .

Kreuzkupplungsreaktionen

Die Kreuzkupplungsreaktion von Aryl-Grignard-Reagenzien mit Arylhalogeniden, katalysiert durch nicht-ligiertes Nickel(II)-chlorid, ist ein Schlüsselschritt bei der industriellen Synthese von this compound . Diese Reaktion verläuft wirtschaftlich, indem unerwünschte Nebenreaktionen vermieden werden, ein reduziertes molares Verhältnis von Magnesium verwendet und Sauerstoff ausgeschlossen wird .

Unterdrückung der Homokupplung

Die Bildung von Bis(Magnesiumchlorid) durch Homokupplung kann durch den Einsatz von überschüssigem 2,6-Dichlortoluol unterdrückt werden . Das nicht umgesetzte 2,6-Dichlortoluol kann durch Destillation zurückgewonnen werden .

Fehlen eines organischen Liganden

Dieses synthetische Verfahren bietet den Vorteil, dass es keine toxischen und teuren Phosphine benötigt und die Reaktionsmischung durch das Fehlen eines organischen Liganden leichter verarbeitet werden kann .

Biologische Aktivität

3-Chloro-2-methylbiphenyl (C13H11Cl), a chlorinated biphenyl compound, has garnered attention due to its potential biological activities and implications for human health and the environment. This article delves into the biological activity of 3-Chloro-2-methylbiphenyl, highlighting relevant research findings, case studies, and data tables that elucidate its effects on various biological systems.

3-Chloro-2-methylbiphenyl is characterized by its biphenyl structure with a chlorine atom and a methyl group attached to the aromatic rings. Its chemical formula is C13H11Cl, and it has a molecular weight of 220.68 g/mol. The compound is part of a larger class of polychlorinated biphenyls (PCBs), which have been extensively studied for their environmental persistence and toxicity.

Table 1: Physical Properties of 3-Chloro-2-methylbiphenyl

| Property | Value |

|---|---|

| Molecular Weight | 220.68 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 270 °C |

| Density | 1.18 g/cm³ |

| Solubility in Water | Low (insoluble) |

Toxicological Studies

Research indicates that 3-Chloro-2-methylbiphenyl exhibits various toxicological effects in laboratory settings. Notably, studies have shown that exposure can lead to significant biochemical alterations in animal models.

Case Study: Liver and Kidney Toxicity

A study conducted on Fischer 344/N rats and B6C3F1 mice demonstrated that repeated oral administration of 3-Chloro-2-methylbiphenyl resulted in liver necrosis and kidney damage at higher doses. Specifically, doses of 300 mg/kg bw caused focal necrosis in the liver, while kidney degeneration was observed in mice at doses exceeding 500 mg/kg bw .

Mutagenicity and Genotoxicity

The compound has been evaluated for its mutagenic potential using various assays. In vitro studies revealed that 3-Chloro-2-methylbiphenyl induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells, indicating its genotoxic properties . Furthermore, it was shown to be mutagenic to certain bacterial strains under specific conditions, suggesting a potential risk for genetic damage.

Environmental Impact

As a member of the PCB family, 3-Chloro-2-methylbiphenyl poses environmental risks due to its persistence and bioaccumulation potential. The U.S. Environmental Protection Agency (EPA) has highlighted concerns regarding the carcinogenicity of PCBs, including their ability to induce tumors in laboratory animals .

The biological activity of 3-Chloro-2-methylbiphenyl is thought to be mediated through several mechanisms:

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Endocrine Disruption : As with other chlorinated biphenyls, there is concern regarding its ability to disrupt endocrine function, potentially affecting reproductive health.

- Immune Response Modulation : Studies suggest that exposure can alter immune responses in animal models, which may have implications for disease susceptibility.

Table 2: Summary of Biological Effects

| Effect | Observed Outcome |

|---|---|

| Liver Toxicity | Necrosis at high doses |

| Kidney Toxicity | Degeneration observed in mice |

| Mutagenicity | Induction of chromosomal aberrations |

| Endocrine Disruption | Potential interference with hormonal functions |

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404753 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-24-9 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Chloro-2-methylbiphenyl in the synthesis of 2-methyl-3-phenyl benzyl alcohol?

A1: 3-Chloro-2-methylbiphenyl serves as a crucial intermediate in the synthesis of 2-methyl-3-phenyl benzyl alcohol as described in the research paper []. The synthesis involves a multi-step process where 2,6-dichlorotoluene undergoes a formatting reaction in tetrahydrofuran and subsequently reacts with benzene bromide in the presence of a catalyst to yield 3-chloro-2-methylbiphenyl []. This intermediate then undergoes further reactions to ultimately produce the desired 2-methyl-3-phenyl benzyl alcohol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.